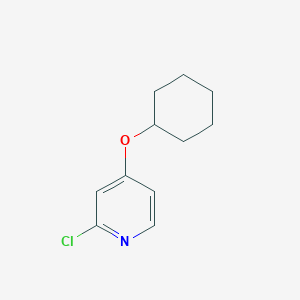

2-Chloro-4-(cyclohexyloxy)pyridine

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as 2-Chloro-4-(cyclohexyloxy)pyridine, often involves the use of organolithium reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(cyclohexyloxy)pyridine can be analyzed using spectroscopic studies . The vibrational spectral analysis of similar compounds has been carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in various regions . The molecular structure and fundamental vibrational frequencies can be obtained from density functional theory (DFT) methods .Chemical Reactions Analysis

Chloropyridines, including 2-Chloro-4-(cyclohexyloxy)pyridine, are used as intermediates in many chemical reactions . They can undergo nucleophilic substitution reactions to form pyridine derivatives with the second and fourth carbons replaced . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions during the breaking of the C–P bond .Physical And Chemical Properties Analysis

2-Chloro-4-(cyclohexyloxy)pyridine has a molecular weight of 211.69 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Complex Formation and Photophysical Properties

- Cyclopalladation : The compound is used in the cyclopalladation process to create novel dimeric complexes. These complexes demonstrate unique photophysical properties, including intense absorption and fluorescence emission in solution, making them potentially useful in photonic applications (Mancilha et al., 2011).

Catalysis and Organic Synthesis

- Organocatalysis : In the field of organic synthesis, derivatives of the compound have been used as organocatalysts. For example, polystyrene-immobilized pyrrolidine derivatives demonstrate high efficiency and selectivity in asymmetric Michael addition reactions (Miao & Wang, 2008).

Metal Complexes and Inorganic Chemistry

- Metal Oxime Clusters : The compound contributes to the formation of high-nuclearity metal oxime clusters. For instance, it has been used to create a unique Ni(II)8Dy(III)8 cluster with an unprecedented metal topology (Papatriantafyllopoulou et al., 2010).

Medicinal Chemistry and Bioactive Molecules

- Medicinal Applications : Though specific applications in medicinal chemistry weren't directly found in the search, compounds structurally related to 2-Chloro-4-(cyclohexyloxy)pyridine are often investigated for their potential bioactive properties, suggesting a possible area of application.

Environmental and Agricultural Chemistry

- Controlled-Release Herbicides : The compound's derivatives have potential in the development of controlled-release herbicides. Research has shown that certain esters of the compound can release herbicides at controlled rates, indicating its utility in sustainable agriculture (Mehltretter et al., 1974).

Molecular Electronics and Materials Science

- Electrocatalysis : Derivatives of 2-Chloro-4-(cyclohexyloxy)pyridine have been employed in electrocatalytic processes, indicating their potential role in the development of new materials for molecular electronics (Inokuchi et al., 1994).

properties

IUPAC Name |

2-chloro-4-cyclohexyloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSLVJWNBABGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(cyclohexyloxy)pyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)

![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)

![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)

![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)